molecular formula C15H18N6O2 B2926586 N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034632-92-1

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2926586
CAS No.: 2034632-92-1
M. Wt: 314.349
InChI Key: IRMFJTBRBMUBLK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and an imidazolidine ring. These structures are common in many pharmaceuticals and bioactive compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen-containing rings and the various functional groups attached to them. For example, the pyridine ring is often involved in electrophilic substitution reactions .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A significant application of related pyrazolopyrimidines derivatives, including compounds similar to the one you're interested in, is in anticancer and anti-inflammatory treatments. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, revealing potential in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antibacterial Activity

Another crucial application is in the field of antibacterial agents. For instance, Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacteria. They found that pyrazolopyridines with a carboxamide group showed moderate to good antibacterial activity (Panda et al., 2011).

Antituberculosis Activity

Research by Jeankumar et al. (2013) highlights the potential use of thiazole-aminopiperidine hybrid analogues in antituberculosis activity. They designed and synthesized a series of such compounds, which were evaluated for their effectiveness against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Anti-HIV Activity

A study by Savant et al. (2018) explored the synthesis of novel pyrazolopyridone derivatives from oxoketene dithioacetals and evaluated their in vitro anti-HIV activity. Some compounds exhibited moderate to potent activity against HIV-1 and HIV-2 strains, suggesting a potential role in HIV treatment (Savant et al., 2018).

Antifungal Activity

Research into the antifungal applications of similar compounds has also been conducted. Wu et al. (2012) synthesized a series of pyrazole-4-carboxamide derivatives and assessed their effectiveness against various phytopathogenic fungi, finding some compounds with moderate antifungal activities (Wu et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or agriculture. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-11-10-13(12-2-4-16-5-3-12)19-21(11)9-7-18-15(23)20-8-6-17-14(20)22/h2-5,10H,6-9H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMFJTBRBMUBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)N2CCNC2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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